REACTION_CXSMILES
|
[CH:1]([C:4]1[NH:5][C:6](=O)[C:7]2[N:8]([CH:10]=[CH:11][CH:12]=2)[CH:9]=1)([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:6]1[C:7]2[N:8]([CH:10]=[CH:11][CH:12]=2)[CH:9]=[C:4]([CH:1]([CH3:3])[CH3:2])[N:5]=1
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1NC(C=2N(C1)C=CC2)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
POCl3 was removed under reduced pressure
|
Type
|
WASH
|
Details
|
washed twice with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Afterward the organic phase was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (SiO2, 5-10% MTBE/hexanes)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C=C(N1)C(C)C)C=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |